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Compound of Interest

Compound Name: N-(2-Aminoethyl)piperidine

Cat. No.: B1265931

CAS Number: 27578-60-5

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)piperidine, a
versatile diamine utilized in synthetic chemistry, particularly in the development of
pharmacologically active compounds. This document is intended for researchers, scientists,
and drug development professionals, offering detailed information on its chemical properties,
synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

N-(2-Aminoethyl)piperidine, also known as 2-(piperidin-1-yl)ethan-1-amine, is a colorless to
pale yellow liquid with a characteristic amine odor. Its chemical structure features a piperidine
ring N-substituted with an ethylamine group. This bifunctional nature, possessing both a tertiary
amine within the piperidine ring and a primary amine at the terminus of the ethyl chain, makes it
a valuable building block in organic synthesis. The primary amine is generally more
nucleophilic and sterically accessible than the tertiary amine of the piperidine ring, allowing for
selective chemical modifications.

Table 1: Physicochemical and Spectroscopic Data for N-(2-Aminoethyl)piperidine
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Property Value Reference(s)
CAS Number 27578-60-5 [1112]
Molecular Formula C7H1eN2 [2][3]
Molecular Weight 128.22 g/mol [2]
Appearance Clear colorless to yellow liquid [3]

Boiling Point 186 °C (lit.)

Density 0.899 g/mL at 25 °C (lit.)

Refractive Index (n20/D)

1.473 (lit.)

Flash Point

58 °C (closed cup)

Water Solubility

Partly miscible

1H NMR (400 MHz, CDCls)

See Section 3.1 for detailed

spectral data

13C NMR (CDCls)

See Section 3.1 for detailed

spectral data

[1]

FT-IR Spectrum

Conforms to structure

[3]

Mass Spectrum (EI)

Major fragments at m/z 98, 42,
41

CINRGSHEMCMUOE-

InChl Key [3]
UHFFFAOYSA-N

SMILES NCCN1CCCCC1 [3]

Synthesis and Reactivity

While a specific, detailed industrial synthesis protocol for N-(2-Aminoethyl)piperidine is not

readily available in the reviewed literature, its synthesis can be conceptually approached

through established methods for N-alkylation of amines. Two common retrosynthetic pathways

involve the reaction of piperidine with either a 2-haloethylamine or aziridine.
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» From Piperidine and a 2-Haloethylamine: This is a standard nucleophilic substitution reaction
where piperidine acts as the nucleophile, displacing a halide (e.g., chloride) from a 2-
haloethylamine derivative. The reaction is typically carried out in the presence of a base to
neutralize the hydrohalic acid byproduct.

o From Piperidine and Aziridine: The ring-opening of aziridine with piperidine provides another
route. This reaction is often catalyzed by an acid and proceeds via nucleophilic attack of the
piperidine nitrogen on a protonated aziridine ring.

The reactivity of N-(2-Aminoethyl)piperidine is dominated by its two amine functionalities. The
primary amine readily participates in reactions such as acylation, alkylation, and condensation
with aldehydes and ketones to form Schiff bases. This differential reactivity allows for its use as
a scaffold in the construction of more complex molecules.

Experimental Data and Protocols

Spectroscopic Data

IH NMR (400 MHz, CDCls): The proton NMR spectrum of N-(2-Aminoethyl)piperidine in
deuterated chloroform would be expected to show characteristic signals for the piperidine ring
protons, the ethyl bridge protons, and the primary amine protons. The piperidine protons
typically appear as multiplets in the range of 6 1.4-2.5 ppm. The methylene protons of the ethyl
bridge would appear as two distinct triplets, and the primary amine protons would likely be a
broad singlet.

13C NMR (CDCls): The carbon NMR spectrum provides further structural confirmation, with
distinct signals for the three different carbon environments in the piperidine ring and the two
carbons of the ethyl chain. Expected chemical shifts would be approximately d 54-60 ppm for
the carbons adjacent to the piperidine nitrogen, and around & 24-27 ppm for the other
piperidine carbons. The ethyl bridge carbons would also have characteristic shifts.[1]

FT-IR (Film): The infrared spectrum would show characteristic N-H stretching vibrations for the
primary amine in the region of 3300-3500 cm~1, C-H stretching vibrations of the alkyl groups
below 3000 cm~1, and C-N stretching vibrations.

GC-MS (EIl): Gas chromatography-mass spectrometry analysis would show a molecular ion
peak (M*) at m/z 128. The fragmentation pattern would likely be dominated by the loss of the
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aminoethyl side chain or fragmentation of the piperidine ring, with a prominent base peak at
m/z 98.

Application in the Synthesis of Sigma-1 Receptor
Ligands

A significant application of N-(2-Aminoethyl)piperidine in drug discovery is its use as a
scaffold for the synthesis of sigma-1 (01) receptor ligands. The o1 receptor is a chaperone
protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various
cellular processes, including calcium signaling and cell survival.[4] It is overexpressed in
several cancer types, making it a promising therapeutic target.

Derivatives of N-(2-Aminoethyl)piperidine have been synthesized and shown to exhibit high
affinity for the o1 receptor and possess antiproliferative properties against cancer cell lines.[5]

[6]

The following diagram illustrates a general workflow for the development of N-(2-
Aminoethyl)piperidine-based o receptor ligands.
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Caption: General workflow for the development of N-(2-Aminoethyl)piperidine-based o1
receptor ligands.

Sigma-1 Receptor Signaling Pathway in Cancer

The o1 receptor modulates intracellular calcium (Caz*) signaling, which is crucial for cancer cell
survival and proliferation.[4][7] Under normal conditions, the o1 receptor is associated with the
chaperone BIP at the endoplasmic reticulum (ER). Upon stimulation by ligands or cellular
stress, it dissociates from BiP and can interact with various proteins, including the inositol
1,4,5-trisphosphate receptor (IPsR), a key channel for Ca2* release from the ER.[4][8] By
modulating IPsR activity, o1 receptor ligands can influence mitochondrial Ca2* levels, impacting
cellular metabolism and apoptosis.
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Caption: Simplified signaling pathway of the o1 receptor in cancer cell calcium homeostasis.

Experimental Protocol: Cytotoxicity Assessment using
MTT Assay
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method to assess cell viability. It is based on the reduction of MTT by mitochondrial
dehydrogenases of viable cells into a purple formazan product. The intensity of the color is
proportional to the number of viable cells. The following is a general protocol that can be
adapted for testing the cytotoxicity of N-(2-Aminoethyl)piperidine derivatives on cancer cell
lines.[9][10][11][12]

Materials:

e Cancer cell line of interest (e.g., MCF-7, A549)

o Complete cell culture medium (e.g., DMEM with 10% FBS)

e N-(2-Aminoethyl)piperidine derivative stock solution (in DMSO)
e Phosphate-Buffered Saline (PBS)

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in isopropanol)
o 96-well plates

» Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere
to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of the test compound in the culture medium.
Remove the old medium from the wells and add 100 pL of the medium containing different
concentrations of the test compound. Include a vehicle control (medium with the same
concentration of DMSO as the highest compound concentration) and a blank (medium only).

e Incubation: Incubate the plate for 24, 48, or 72 hours.
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o MTT Addition: After the incubation period, add 10 pL of the MTT solution to each well and
incubate for an additional 2-4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 100 pL of the solubilization
solution to each well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. The ICso value (the concentration of the compound that inhibits 50% of cell
growth) can be determined by plotting a dose-response curve.

Safety Information

N-(2-Aminoethyl)piperidine is classified as a flammable liquid and is corrosive. It can cause
severe skin burns and eye damage.[2] Appropriate personal protective equipment, including
gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should
be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to
the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(2-Aminoethyl)piperidine is a valuable and versatile chemical intermediate with significant
applications in medicinal chemistry and drug discovery. Its bifunctional nature allows for the
synthesis of a wide range of derivatives, most notably as ligands for the o1 receptor, which
have shown promise as potential anticancer agents. This guide provides essential technical
information to aid researchers in the effective utilization of this compound in their scientific
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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